Benzyl benzoylacetate is an organic compound that belongs to the family of benzoates, specifically a type of ester. It is characterized by its structure which includes a benzyl group attached to a benzoylacetate moiety. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique properties and potential applications.
Benzyl benzoylacetate can be synthesized through various chemical reactions involving benzyl alcohol and benzoylacetate derivatives. The compound may also be derived from natural sources or through microbial processes, although synthetic routes are more common in laboratory settings.
Benzyl benzoylacetate is classified as an ester due to the presence of the ester functional group formed from the reaction between an alcohol (benzyl alcohol) and a carboxylic acid (benzoylacetate). It is also categorized under aromatic compounds because it contains aromatic rings in its structure.
The synthesis of benzyl benzoylacetate can be achieved through several methods:
The reaction conditions for direct esterification generally include:
Benzyl benzoylacetate has the following structural formula:
This indicates that it consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. The molecular structure features two aromatic rings connected by an ester linkage.
Benzyl benzoylacetate can participate in several chemical reactions:
The hydrolysis reaction can be represented as follows:
The mechanism by which benzyl benzoylacetate acts in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which upon further reaction can lead to hydrolysis or transesterification.
In hydrolysis, for example:
Benzyl benzoylacetate finds various applications in scientific and industrial contexts:
The CoA-dependent β-oxidation pathway serves as the foundational metabolic framework for benzyl benzoylacetate biosynthesis in engineered microbial systems. In Escherichia coli, two distinct β-oxidative routes have been systematically optimized for efficient production of aromatic esters. Route I extends the natural benzoic acid biosynthesis pathway by integrating heterologous enzymes: Phenylalanine ammonia lyase converts L-phenylalanine to cinnamic acid, which is sequentially transformed to benzoyl-CoA via enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-oxoacyl-CoA ketohydrolase activities. This route leverages Escherichia coli's endogenous β-oxidation machinery but requires additional enzymatic steps for benzoyl-CoA conversion to benzyl alcohol precursors [1] [3].
Route II employs a plant-style benzoyl-CoA diversion strategy where 3-ketoacyl-CoA thiolase channels 3-ketophenylpropionyl-CoA (KPP-CoA) directly into benzoyl-CoA. This intermediate is then reduced to benzaldehyde by benzaldehyde synthase (BS), bypassing the free benzoic acid intermediate. This pathway architecture demonstrates superior carbon efficiency due to reduced decarboxylation losses and achieves higher flux toward benzyl alcohol formation (the immediate precursor for benzyl benzoylacetate) compared to Route I. Implementation of Route II in an L-phenylalanine-overproducing Escherichia coli chassis (GAP strain) yielded 3.0 ± 0.2 g/L benzyl acetate derivatives in optimized shake-flask fermentations, representing the highest reported titer for such compounds from glucose in a single strain [1] [3].
Table 1: Comparative Performance of Engineered β-Oxidation Pathways in E. coli
Pathway Variant | Key Enzymes | Benzyl Alcohol Titer (g/L) | Carbon Efficiency | Major Advantages |
---|---|---|---|---|
Route I (Extended BA pathway) | Carboxylic acid reductase, Endogenous AKRs/ADHs | 1.8 ± 0.1 | Moderate (2 decarboxylations) | Compatibility with endogenous reductases |
Route II (Plant-style) | Benzaldehyde synthase, 3-ketoacyl-CoA thiolase | 2.7 ± 0.2 | High (No decarboxylation) | Reduced metabolic steps, Higher theoretical yield |
Co-culture system (Choi et al.) | Divided pathway modules | 2.24 ± 0.17 | Moderate | Bypasses pathway incompatibility in single strain |
Carboxylic acid reductase enzymes serve as critical biocatalytic components for generating aldehyde intermediates from CoA-activated aromatic acids. In Route I engineering, carboxylic acid reductase from Mycobacterium marinum (MmCAR) demonstrated exceptional activity toward benzoic acid, converting it to benzaldehyde with a catalytic efficiency (kcat/Km) of 15.2 ± 1.8 mM-1s-1. This enzyme requires precise co-expression with a phosphopantetheinyl transferase (e.g., Sfp from Bacillus subtilis) for proper phosphopantetheinylation and activation. Structural analysis revealed that MmCAR's substrate specificity originates from a spacious benzoyl-binding pocket accommodating aromatic rings, while other carboxylic acid reductase variants exhibited substantially lower activity (<20% relative activity) toward benzoic acid [1] [3].
The carboxylic acid reductase-catalyzed reduction represents the thermodynamic bottleneck in the pathway due to its ATP dependence. Metabolic engineers addressed this by implementing two strategies: (1) Overexpression of endogenous ATP-generating enzymes (phosphotransferases and kinases) to maintain cellular ATP/ADP ratios >5.0 during production phases, and (2) Spatial colocalization of carboxylic acid reductase with benzoic acid-producing enzymes via synthetic protein scaffolds. These interventions increased benzaldehyde flux by 3.7-fold compared to unoptimized controls, providing the essential aldehyde precursor pool for subsequent reduction to benzyl alcohol [1] [5].
Table 2: Carboxylic Acid Reductase Enzymes Evaluated for Benzoic Acid Reduction
CAR Source | Specific Activity (U/mg) | Cofactor Requirement | Activation System | Relative Activity (%) |
---|---|---|---|---|
Mycobacterium marinum | 28.4 ± 2.1 | ATP, NADPH | Sfp phosphopantetheinylation | 100 |
Nocardia iowensis | 6.3 ± 0.8 | ATP, NADPH | Sfp phosphopantetheinylation | 22.2 |
Streptomyces griseus | 12.7 ± 1.2 | ATP, NADPH | Endogenous activation | 44.7 |
Escherichia coli (engineered) | 18.9 ± 1.5 | ATP, NADPH | Sfp coexpression | 66.5 |
Endogenous aldo-keto reductases and alcohol dehydrogenases in Escherichia coli catalyze the NAD(P)H-dependent reduction of benzaldehyde to benzyl alcohol, the direct precursor for benzyl benzoylacetate. Metabolic profiling revealed that ΔyqhD mutants exhibited 78% reduction in benzyl alcohol formation, identifying YqhD as the predominant aldo-keto reductase responsible for benzaldehyde reduction. This enzyme exhibits a kcat of 12.3 s-1 and Km of 0.45 mM for benzaldehyde with strong preference for NADPH as cofactor (Km = 85 μM vs. NADH Km > 500 μM). Additional alcohol dehydrogenases (AdhP, YahK) contribute to benzaldehyde reduction under microaerobic conditions, but their role diminishes in aerobic fermentations where aldo-keto reductases dominate [1] [9].
Cofactor recycling presents a significant constraint in aldo-keto reductase-mediated reductions. Strategies to address this include: (1) Expression of a soluble transhydrogenase (UdhA) to maintain NADPH/NADP+ ratios >3.5 during production phases, and (2) Modular cofactor swapping by engineering aldo-keto reductases to utilize NADH (e.g., YqhDL36V/F37W variant). These modifications increased benzyl alcohol titers by 2.3-fold and reduced the accumulation of toxic benzaldehyde to <50 mg/L, even at high glucose feeding rates [1] [3]. Metabolic inhibitor studies using pyrazole (alcohol dehydrogenase inhibitor) confirmed the essential role of alcohol dehydrogenases in benzyl alcohol formation, as pyrazole treatment increased benzylmercapturic acid excretion 11-fold due to benzyl alcohol accumulation and diversion to glutathione conjugation pathways [9].
Acetyl-CoA serves as the essential acetyl donor for alcohol acetyltransferases that catalyze benzyl acetate formation. Metabolic flux analyses using [1,2-13C]glucose tracing revealed that only 12-15% of cellular acetyl-CoA pools were directed toward benzyl benzoylacetate synthesis in baseline strains, with the majority consumed through the TCA cycle or directed to acetate overflow. To address this bottleneck, phosphotransacetylase from Clostridium kluyveri (CkPta) was integrated into the production strains. CkPta catalyzes the reversible conversion of acetyl-CoA + phosphate ↔ acetyl-phosphate + CoA, effectively functioning as an acetate assimilation module when overexpressed. This enzyme increased intracellular acetyl-CoA concentrations from 0.8 ± 0.1 mM to 2.3 ± 0.3 mM without compromising biomass yield [1] [3].
The phosphotransacetylase overexpression strategy was coupled with acetate recycling during fed-batch fermentation. By maintaining acetate concentrations at 5-10 g/L in the bioreactor, the engineered strain achieved 3.4-fold higher specific productivity of benzyl acetate derivatives compared to strains without acetate recycling. Carbon mapping studies demonstrated that 68% of the acetyl moieties in benzyl acetate originated from scavenged acetate rather than de novo glucose metabolism. This approach simultaneously reduced acetate waste accumulation and enhanced pathway carbon efficiency from 0.21 g/g to 0.38 g/g (theoretical maximum = 0.48 g/g) [1] [4] [7].
Table 3: Acetyl-CoA Engineering Strategies in Benzyl Acetate Production Strains
Engineering Strategy | Acetyl-CoA Concentration (mM) | Benzyl Acetate Titer (g/L) | Carbon Efficiency (g/g) | Key Mechanism |
---|---|---|---|---|
Native control | 0.8 ± 0.1 | 0.45 ± 0.05 | 0.21 | Baseline metabolism |
CkPta overexpression | 2.3 ± 0.3 | 1.82 ± 0.12 | 0.31 | Acetate assimilation |
CkPta + AcsL641P | 3.1 ± 0.2 | 2.75 ± 0.15 | 0.35 | Enhanced acetyl-CoA synthetase |
CkPta + PoxB knockout | 2.9 ± 0.3 | 2.96 ± 0.18 | 0.38 | Reduced acetate overflow |
CkPta + Two-phase extraction | 3.0 ± 0.2* | 3.01 ± 0.20 | 0.36 | In situ product removal |
Cinnamyl acetate emerges as the principal competing byproduct during benzyl benzoylacetate biosynthesis due to the structural similarity between benzyl-CoA and cinnamyl-CoA intermediates. Enzyme promiscuity of alcohol acetyltransferases, particularly Saccharomyces cerevisiae ATF1, contributes significantly to this side reaction, with cinnamyl acetate levels reaching 797.8 ± 220.9 mg/L in co-culture systems. Protein engineering efforts targeted ATF1's substrate binding pocket to enhance discrimination against cinnamyl alcohol. The ATF1F92W/W94F double mutant reduced cinnamyl acetate formation by 89% while maintaining 95% benzyl benzoylacetate activity through strategic steric exclusion of the larger cinnamyl substrate [5].
Pathway compartmentalization provides another effective strategy for byproduct reduction. In the co-culture approach developed by Choi et al., temporal separation of upstream benzoic acid production from downstream conversion prevented cinnamyl-CoA accumulation. The upstream strain (Bn1) first converted glucose to benzoic acid for 48 hours before introducing the downstream strain (Bn-BnAc3) expressing carboxylic acid reductase, aldo-keto reductases, and the engineered ATF1F92W/W94F. This two-stage system achieved 2238.3 ± 171.9 mg/L benzyl acetate with cinnamyl acetate reduced to <3% of total esters [5].
Two-phase extractive fermentation further enhanced product purity by exploiting the hydrophobicity differences between benzyl benzoylacetate and cinnamyl acetate. Optimized systems using dioctyl phthalate as the organic extractant (10% v/v) achieved partition coefficients of 32.5 for benzyl acetate versus 8.4 for cinnamyl acetate, enabling selective benzyl acetate extraction. Combining extractive fermentation with the ATF1F92W/W94F variant yielded benzyl acetate with 98.7% chemical purity and cinnamyl acetate below detection limits (<10 mg/L) in the final extract [1] [3] [5].
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